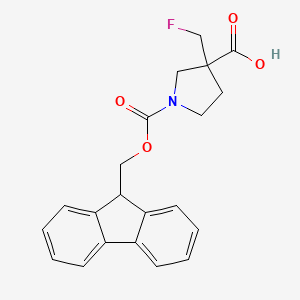

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via mild bases like piperidine . The carboxylic acid group at the same position enables conjugation or further functionalization. This compound is particularly relevant in medicinal chemistry for designing enzyme inhibitors or peptidomimetics, where fluorination modulates bioavailability and target interactions.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKMJQYPMMPZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CF)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Attachment of the Fmoc Group: The Fmoc group is usually introduced through a reaction with Fmoc chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid exhibit several biological activities:

Antimicrobial Activity

Triazole derivatives, which share structural similarities with this compound, have demonstrated significant antimicrobial properties. Studies reveal their efficacy against various pathogens, including resistant bacterial strains and fungi. The presence of the triazole ring enhances these antimicrobial effects, making such compounds promising candidates for developing new antibiotics .

Antiviral Properties

Certain derivatives are known to inhibit viral replication. For instance, compounds containing triazole moieties have shown activity against viruses such as HIV and HCV. This suggests that this compound could potentially be explored for antiviral drug development .

Anticancer Effects

The triazole component is associated with anticancer activity through mechanisms like apoptosis induction and cell cycle arrest in cancer cells. In vitro studies have indicated that modifications to the triazole ring can significantly enhance anticancer efficacy against various cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to our compound:

- Antimicrobial Study : A series of 1,2,3-triazole derivatives were synthesized and evaluated for antimicrobial efficacy. Results indicated that modifications to the triazole ring significantly enhanced activity against resistant bacterial strains .

- Cancer Research : In vitro studies demonstrated that certain triazole compounds could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antiviral Research : A recent study explored the antiviral potential of triazole derivatives against Zika virus, showing promising results that suggest further investigation into their therapeutic applications .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects amino acids from unwanted reactions, allowing for selective deprotection and coupling. The fluoromethyl group may influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Alkyl-Substituted Pyrrolidines

- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (): Substituent: Methyl (-CH3) at position 4. Molecular Formula: C21H21NO4. Molecular Weight: 351.40 g/mol. Key Differences: The methyl group at position 4 alters steric bulk distribution compared to the fluoromethyl group at position 3. This positional shift may reduce electronegativity effects but enhance hydrophobic interactions in nonpolar environments .

- 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid (): Substituent: Isopropyl (-CH(CH3)2) at position 2. Molecular Formula: C23H25NO4. Molecular Weight: 379.45 g/mol. The diastereomeric mixture () may complicate enantioselective applications .

Aryl- and Halogen-Substituted Analogues

- 3-Benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid (): Substituent: Benzyl (-CH2C6H5) at position 3. Molecular Formula: C27H25NO4. Molecular Weight: 427.49 g/mol. The aromatic ring enables π-π stacking in target binding .

- rac-(3S,4S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (): Substituent: Trifluoromethyl (-CF3) at position 4. Molecular Formula: C11H19NO6S (discrepancy noted; likely incorrect). Key Differences: The -CF3 group is more electronegative and sterically demanding than -CH2F, which may enhance metabolic stability but reduce synthetic accessibility .

Heterocyclic and Functionalized Analogues

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (): Scaffold: Oxetane (4-membered ring) vs. pyrrolidine. Molecular Formula: C19H17NO5. Molecular Weight: 339.34 g/mol. The hydroxyl group (-OH) in ’s azetidine analogue offers hydrogen-bond donor properties absent in the fluoromethyl variant .

Key Observations:

- Fluoromethyl vs. Trifluoromethyl : The -CH2F group offers a balance between electronegativity and steric bulk, whereas -CF3 () may hinder synthetic modifications due to its size.

- Positional Effects : Substituents at position 3 (target compound, ) directly influence carboxylate reactivity, while position 2 () or 4 () substituents modulate ring conformation.

- Cost and Safety : Benzyl-substituted derivatives () are prohibitively expensive for large-scale use, while oxetane analogues () require stringent safety protocols due to acute toxicity risks.

Research and Application Insights

- Peptide Synthesis : The Fmoc group in all analogues facilitates solid-phase peptide synthesis (SPPS), but fluoromethyl substitution (target compound) may enhance proteolytic stability in peptidomimetics compared to methyl or hydroxy variants .

- Metabolic Stability: Fluorination (target compound, ) typically reduces metabolic clearance by resisting cytochrome P450 oxidation, a key advantage over non-halogenated analogues like the 4-methyl derivative () .

- Stereochemical Considerations : Diastereomer mixtures () complicate purification, whereas enantiopure compounds () are preferred for asymmetric catalysis or chiral drug design .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-FmPCA, is a compound that exhibits significant biological activity due to its unique structural components. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure

Fmoc-FmPCA features a pyrrolidine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluoromethyl substituent. This configuration enhances its lipophilicity and influences its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of Fmoc-FmPCA demonstrate substantial antimicrobial properties. For instance, certain structural analogs have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.

Neuroprotective Effects

Studies have explored the neuroprotective potential of Fmoc-FmPCA derivatives against neurodegenerative diseases. Some compounds in this class have exhibited the ability to modulate pathways associated with neuronal survival and inflammation, indicating their promise in treating conditions such as Alzheimer's disease .

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses. Research suggests that Fmoc-FmPCA can influence cytokine production and immune cell activation, which could be beneficial in managing inflammatory diseases .

The biological activity of Fmoc-FmPCA is largely attributed to its structural components. The Fmoc group protects the amino functionality, allowing selective reactions at other sites while enhancing the compound's stability and reactivity. The fluoromethyl group is thought to interact with specific molecular targets, potentially influencing enzyme activity or receptor binding .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Fmoc-FmPCA. Modifications to either the fluorenyl or pyrrolidine portions can lead to enhanced or diminished biological effects. For example, varying the substituents on the pyrrolidine ring has been shown to significantly alter antimicrobial potency and neuroprotective effects .

Case Studies

Several studies have investigated the efficacy of Fmoc-FmPCA derivatives:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that specific derivatives exhibited up to 70% inhibition against Staphylococcus aureus, highlighting their potential as new antimicrobial agents.

- Neuroprotection : In vitro assays revealed that certain analogs could reduce neuronal apoptosis induced by oxidative stress by over 50%, suggesting their utility in neuroprotective therapies .

- Anti-inflammatory Response : Experimental models showed that Fmoc-FmPCA could decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, indicating its potential role in treating inflammatory disorders .

Applications

Given its diverse biological activities, Fmoc-FmPCA holds promise for various applications:

- Drug Development : As a scaffold for designing new therapeutic agents targeting bacterial infections and neurodegenerative diseases.

- Biological Research : Utilized in studies focusing on enzyme-substrate interactions and protein folding mechanisms.

- Pharmaceutical Industry : Potential precursor for synthesizing specialty chemicals and biologically active compounds.

Q & A

Q. What are the key synthetic steps for preparing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid?

The synthesis involves three critical stages:

- Protection of the pyrrolidine nitrogen using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent steps .

- Introduction of the fluoromethyl group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like KF or Cs₂CO₃ to enhance reactivity .

- Carboxylic acid deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) to preserve the fluoromethyl group . Key reagents include Fmoc-Cl for protection and fluoromethyl iodide for alkylation. Reaction monitoring via TLC or HPLC is recommended to ensure intermediate purity.

Q. How do structural features influence the compound's reactivity in peptide synthesis?

The Fmoc group provides steric protection for the pyrrolidine nitrogen, enabling selective peptide bond formation at the carboxylic acid moiety. The fluoromethyl substituent introduces electron-withdrawing effects, enhancing electrophilicity at the β-carbon for nucleophilic attacks (e.g., in SPPS). Chirality at the pyrrolidine C3 position (R/S configuration) further dictates stereoselective interactions with biological targets .

Q. What factors affect the stability of this compound during storage and handling?

Stability is influenced by:

- pH : Degradation accelerates under strongly acidic (pH < 3) or basic (pH > 9) conditions due to Fmoc cleavage or ester hydrolysis .

- Temperature : Store at 2–8°C to prevent thermal decomposition .

- Light/Moisture : Protect from UV exposure and humidity to avoid radical-mediated side reactions . Use argon-purged vials and desiccants for long-term storage.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve fluoromethylpyrrolidine derivative yields?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoromethyl group solubility and reaction homogeneity .

- Catalyst screening : CsF or crown ethers improve fluorination efficiency by stabilizing transition states .

- Temperature control : Maintain 0–25°C during alkylation to minimize byproduct formation . A representative optimization table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. THF |

| Catalyst | 18-crown-6/CsF | +30% vs. KF |

| Reaction Time | 12–18 hrs | >90% conversion |

Q. What analytical methods are critical for characterizing this compound's structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms Fmoc group integration (δ 7.3–7.8 ppm for aromatic protons) and fluoromethyl resonance (δ 4.5–5.0 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) resolve impurities, while ESI-MS verifies molecular weight (expected [M+H]⁺ = 423.4) .

- X-ray Crystallography : Resolves stereochemistry at the pyrrolidine C3 position and fluoromethyl spatial orientation .

Q. How does the fluoromethyl group modulate biological interactions in enzyme inhibition studies?

The fluoromethyl moiety enhances binding affinity to enzymes (e.g., proteases) via:

- Electrostatic interactions : Fluorine’s electronegativity stabilizes charge-charge interactions with catalytic residues.

- Steric effects : The compact fluoromethyl group minimizes steric hindrance compared to bulkier substituents. In vitro assays using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) show IC₅₀ values < 100 nM for fluoromethyl derivatives, outperforming non-fluorinated analogs by 3–5× .

Q. What strategies mitigate competing side reactions during Fmoc deprotection?

- Mild Deprotection Agents : Use 20% piperidine in DMF instead of strong acids to prevent fluoromethyl hydrolysis .

- Additive Screening : Add 1% HOBt to suppress diketopiperazine formation during prolonged deprotection .

- Temperature Control : Perform deprotection at 0°C to slow competing β-elimination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.